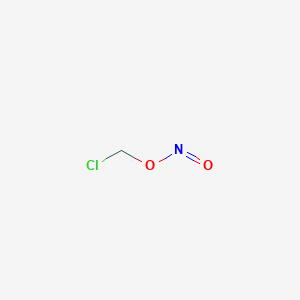![molecular formula C12H16ClNO4S B14298649 Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate CAS No. 120789-47-1](/img/structure/B14298649.png)
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is an organic compound that features a propyl group attached to a carbamate moiety, which is further linked to a 4-chlorobenzene-1-sulfonyl group through an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate typically involves multiple steps, starting with the preparation of the 4-chlorobenzene-1-sulfonyl chloride. This intermediate can be synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride. The resulting sulfonyl chloride is then reacted with ethylamine to form 2-(4-chlorobenzene-1-sulfonyl)ethylamine.
In the next step, the amine is reacted with propyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction conditions typically involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.
Major Products Formed
Substitution Reactions: Products include nitro, halogenated, or sulfonated derivatives of the aromatic ring.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
科学的研究の応用
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Propyl [2-(4-methylbenzene-1-sulfonyl)ethyl]carbamate
- Propyl [2-(4-nitrobenzene-1-sulfonyl)ethyl]carbamate
- Propyl [2-(4-bromobenzene-1-sulfonyl)ethyl]carbamate
Uniqueness
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
120789-47-1 |
|---|---|
分子式 |
C12H16ClNO4S |
分子量 |
305.78 g/mol |
IUPAC名 |
propyl N-[2-(4-chlorophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-2-8-18-12(15)14-7-9-19(16,17)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChIキー |
CSOKVPVISIOUEE-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)

![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)


![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)

